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Pharmacokinetics of Selexipag: An In-depth
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of
Selexipag, a selective prostacyclin IP receptor agonist used in the treatment of pulmonary
arterial hypertension (PAH). The information is compiled from publicly available data, including
regulatory submissions and peer-reviewed literature, to support research and development
activities.

Introduction to Selexipag

Selexipag is an orally active, selective, non-prostanoid prostacyclin receptor (IP receptor)
agonist.[1][2][3] It is structurally distinct from prostacyclin and its analogs.[4] The therapeutic
efficacy of Selexipag is primarily attributed to its active metabolite, ACT-333679 (MRE-269),
which is approximately 37 times more potent as an IP receptor agonist than the parent drug.[1]
[5][6] By activating the IP receptor, Selexipag and its active metabolite induce vasodilation and
inhibit cell proliferation in the pulmonary arteries, addressing key pathological features of PAH.

[1][2]

Summary of Pharmacokinetic Parameters
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The pharmacokinetic properties of Selexipag and its active metabolite, ACT-333679, have been
characterized in healthy volunteers and patients with PAH.[5][7] Key quantitative data are
summarized in the following tables for ease of comparison.

Table 1: Single-Dose Pharmacokinetic Parameters of

Selexipag and ACT-333679 in Healthy Adults

Parameter Selexipag ACT-333679
Tmax (median, h) 1.0-3.0 3.0-4.0
] ) Slightly less than dose-
Cmax (dose-normalized) Dose-proportional )
proportional
) ) Slightly less than dose-
AUC (dose-normalized) Dose-proportional )
proportional
t% (mean, h) 0.8-25 6.2-13.5
Volume of Distribution (Vd/F, L) 11.7 Not Reported
Total Body Clearance (CL/F,
17.9 Not Reported

L/h)

Data compiled from multiple sources.[1][5][8][9]

Table 2: Steady-State Pharmacokinetic Parameters of

Selexipag and ACT-333679 (Multiple Doses)

Parameter Selexipag ACT-333679

Time to Steady State ~3 days ~3 days

Accumulation Ratio No significant accumulation No significant accumulation
Systemic Exposure Ratio 3- to 4-fold higher than
(Metabolite:Parent) ) Selexipag

Data compiled from multiple sources.[5][10]
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ble 3: Physicochemical and :

Parameter Selexipag ACT-333679

Bioavailability (%) ~49% (Absolute)

Plasma Protein Binding (%) ~99% ~99%

_ Albumin and al-acid Albumin and al-acid

Bound Proteins ) )
glycoprotein glycoprotein

Primary Route of Elimination Metabolism Metabolism

Excretion ~93% in feces (as metabolites)  Not found in urine

Data compiled from multiple sources.[1][4][8][9]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption

Following oral administration, Selexipag is rapidly absorbed, with peak plasma concentrations
(Tmax) of the parent drug occurring within 1 to 3 hours.[4][11] The active metabolite, ACT-
333679, is formed quickly, reaching its Tmax between 3 and 4 hours.[5][11] The absolute
bioavailability of Selexipag is approximately 49%, which is likely due to a significant first-pass
metabolism effect.[1][4]

Effect of Food: Administration with a high-fat meal does not significantly alter the total exposure
(AUC) of Selexipag or its active metabolite. However, it can delay the rate of absorption,
resulting in a lower Cmax and a prolonged Tmax for Selexipag.[8][12]

Distribution

Both Selexipag and ACT-333679 are highly bound to plasma proteins (approximately 99%),
primarily to albumin and alpha-1-acid glycoprotein in equal measure.[1] The volume of
distribution of Selexipag at steady state is 11.7 L, indicating some distribution into tissues.

Metabolism
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The biotransformation of Selexipag is extensive and crucial for its pharmacological activity.

Phase I Metabolism
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Rhase II Metabolism
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Hydroxylated &
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Mechanism of action of Selexipag via the IP receptor.

Binding of Selexipag or ACT-333679 to the IP receptor on pulmonary arterial smooth muscle
cells activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates
adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate
(CAMP). [4]Elevated cAMP levels activate Protein Kinase A (PKA), which leads to a cascade of
downstream effects including the relaxation of vascular smooth muscle (vasodilation) and the
inhibition of proliferative signaling pathways. [2][4]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to
characterize the pharmacokinetics of Selexipag.
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Clinical Pharmacokinetic Study (e.g., GRIPHON Trial
Sub-study)

Objective: To characterize the population pharmacokinetics of Selexipag and ACT-333679 in
patients with PAH and to identify covariates influencing drug exposure.

Methodology:

o Study Design: A multicenter, double-blind, placebo-controlled study in patients with PAH.
[1O]A subset of patients participates in a sparse pharmacokinetic sampling protocol.

» Dosing Regimen: Patients are initiated on 200 pg of Selexipag twice daily, with weekly up-
titration in 200 pg increments to the maximum tolerated dose, up to 1600 pg twice daily.
[10]3. Blood Sampling: Sparse blood samples are collected to determine trough plasma
concentrations at baseline and various weeks post-treatment (e.g., Weeks 4, 8, 16, 26, 52).
[6]An additional steady-state sample is drawn at a randomized time point (e.g., 0.5-12 hours
post-dose) at a specific visit (e.g., Week 16) to better characterize the concentration-time
course. [6]4. Bioanalysis: Plasma concentrations of Selexipag and ACT-333679 are
determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS) method.

o Data Analysis: A population pharmacokinetic (PopPK) modeling approach is used to analyze
the sparse concentration-time data. The model is typically a two-compartment model for both
the parent drug and metabolite, with first-order absorption, distribution, and elimination.
[6]Covariate analysis is performed to assess the influence of factors such as demographics,
disease characteristics, and concomitant medications on pharmacokinetic parameters.

Bioanalytical Method for Plasma Quantification

Objective: To accurately and precisely quantify concentrations of Selexipag and ACT-333679 in
human plasma.

Methodology:

» Technique: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry
(UPLC-MS/MS).
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o Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to
extract the analytes and an internal standard (e.g., Diazepam or a deuterated analog of
Selexipag) from the plasma matrix. [1]3. Chromatographic Separation:

o Column: Areverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 pum).
[1] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1%
formic acid in water) and an organic solvent (e.g., acetonitrile).

o Flow Rate: Typically 0.3-0.5 mL/min.
o Mass Spectrometric Detection:
o lonization: Electrospray lonization (ESI) in positive mode.

o Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring
specific parent-to-daughter ion transitions for each analyte and the internal standard. [1] *
Example Transitions: Selexipag (m/z 497.4 - 302.2), ACT-333679 (m/z 420.1 - 378.2).
[1]5. Validation: The method is validated according to regulatory guidelines (e.g., FDA,
EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Metabolic Stability in Human Hepatocytes

Objective: To determine the rate of metabolism of Selexipag in a whole-cell system containing
both Phase | and Phase Il enzymes.

Methodology:
o System: Cryopreserved or fresh human hepatocytes in suspension.
e Incubation:
o Hepatocytes are pre-warmed at 37°C in incubation medium (e.g., Williams' Medium E).

o The reaction is initiated by adding Selexipag (typically at a concentration of 1 yuM) to the
hepatocyte suspension (e.g., 0.5-1.0 x 1076 viable cells/mL). [12][13] * The mixture is
incubated at 37°C in a shaking water bath or orbital shaker.
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o Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
[14]4. Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic
solvent (e.g., acetonitrile) containing an internal standard. [12][14]5. Analysis: Samples are
centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of
the remaining parent drug.

» Data Analysis: The natural logarithm of the percentage of Selexipag remaining is plotted
against time. The slope of this line is used to calculate the in vitro half-life (t2) and the
intrinsic clearance (CLint).

Human ADME Study with Radiolabeled Selexipag

Objective: To determine the mass balance, routes of excretion, and metabolic profile of
Selexipag in humans.

Methodology:
e Study Population: A small cohort of healthy male subjects.

e Dosing: Subjects receive a single oral dose of Selexipag containing a therapeutic amount of
non-radiolabeled drug mixed with a trace amount of radiolabeled ([**C]) Selexipag.

e Sample Collection:

o Blood, plasma, urine, and feces are collected at predefined intervals for an extended
period (e.g., until >90% of the radioactive dose is recovered or radioactivity in excreta falls
below a certain threshold). [15]4. Analysis:

o Total Radioactivity: Total radioactivity in all matrices is measured using liquid scintillation
counting (LSC) or accelerator mass spectrometry (AMS).

o Metabolite Profiling: Samples (pooled plasma, urine, and fecal homogenates) are
analyzed using radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to
separate the parent drug from its metabolites.

o Metabolite Identification: The structure of significant metabolites is elucidated using high-
resolution mass spectrometry (e.g., LC-MS/MS with Q-TOF).
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o Data Reporting: The report includes the total recovery of radioactivity, the percentage of the
dose excreted in urine and feces, and the relative abundance of Selexipag and each
metabolite in plasma and excreta.

Pharmacokinetic Analysis Workflow Diagram
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Typical workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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